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molecular formula C16H17NO3 B1289851 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone CAS No. 75665-73-5

1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone

Cat. No. B1289851
M. Wt: 271.31 g/mol
InChI Key: ODOYPGHNQKAPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732613B2

Procedure details

A mixture of 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)ethanone (3.6 g, 12 mmol), iron powder (4.5 g) and ammonium formate (5.5 g) in toluene (50 mL) and water (50 mL) was heated at reflux temp. for 2 days with stirring. To this mixture was added EtOAc (100 mL), stirred for 20 minutes, the solid was filtered through a celite bed and washed with EtOAc (150 mL). The EtOAc layer was separated from the filtrate solution, washed with water (2×100 mL), dried over MgSO4 and concentrated in vacuo to afford the product (2.80 g, 86%) as a beige-colored solid. 1H NMR (CDCl3) δ 7.41-7.30 (m, 5H), 7.13 (s, 1H), 6.15 (br s, 2H), 6.10 (s, 1H), 5.13 (s, 2H), 3.84 (s, 3H), 2.51 (s, 3H).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:14]([O:15][CH3:16])=[CH:13][C:12]([C:17](=[O:19])[CH3:18])=[C:11]([N+:20]([O-])=O)[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])=O.[NH4+].CCOC(C)=O>C1(C)C=CC=CC=1.O.[Fe]>[NH2:20][C:11]1[CH:10]=[C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:14]([O:15][CH3:16])=[CH:13][C:12]=1[C:17](=[O:19])[CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1OC)C(C)=O)[N+](=O)[O-]
Name
Quantity
5.5 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
4.5 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
for 2 days with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temp
STIRRING
Type
STIRRING
Details
stirred for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the solid was filtered through a celite bed
WASH
Type
WASH
Details
washed with EtOAc (150 mL)
CUSTOM
Type
CUSTOM
Details
The EtOAc layer was separated from the filtrate solution
WASH
Type
WASH
Details
washed with water (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
NC1=C(C=C(C(=C1)OCC1=CC=CC=C1)OC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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